N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-3-29-23-15-22(16-8-11-19(28-2)12-9-16)26-21-13-10-18(14-20(21)23)25-24(27)17-6-4-5-7-17/h8-15,17H,3-7H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVYJESMKUZUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3CCCC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]cyclopentanecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]cyclopentanecarboxamide can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
Scientific Research Applications
Anticancer Properties
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]cyclopentanecarboxamide has shown promise in various anticancer studies. In vitro assays demonstrated significant antiproliferative activity against several cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). For instance, one study reported IC50 values of 37.4 µM and 8.9 µM for different derivatives of quinoline compounds, indicating strong potential for further development in cancer therapeutics .
Case Study: Antitumor Activity
In vivo studies using xenograft models indicated that the compound could inhibit tumor growth significantly, achieving up to 60% tumor reduction at doses of 20 mg/kg. This suggests that this compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In models of induced arthritis, it has been shown to reduce inflammation markers effectively, leading to decreased paw swelling in treated animals. This activity may be attributed to the modulation of inflammatory cytokines or inhibition of pathways involved in inflammation.
Potential Therapeutic Applications
Given its biological activities, this compound is being investigated for potential use in several therapeutic areas:
- Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for further development in oncology.
- Anti-inflammatory Drugs : The observed reduction in inflammation suggests potential applications in treating conditions like rheumatoid arthritis or other inflammatory diseases.
- Combination Therapies : Future studies may explore its use in combination with other chemotherapeutics to enhance efficacy and reduce resistance.
Mechanism of Action
The mechanism of action of N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Cyclopentanecarboxamide Moieties
Several cyclopentanecarboxamide derivatives (Table 1) share the carboxamide core but differ in substituents:
Key Observations :
- The 4-ethoxy group may improve lipophilicity compared to methoxy or cyano substituents in analogues .
Quinoline-Based Carboxamides from Patent Literature
Patents describe quinoline derivatives with varied substitutions (Table 2):
Key Observations :
- Ethoxy and methoxyphenyl groups may confer better metabolic stability than halogenated or cyano-substituted analogues .
Biological Activity
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]cyclopentanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 318.39 g/mol
- IUPAC Name : this compound
This compound features a quinoline moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
The biological activity of this compound primarily stems from its interaction with various biological targets:
-
Inhibition of Protein Tyrosine Phosphatases (PTPs) :
- PTPs are critical regulators in cellular signaling pathways. Research indicates that compounds similar to this compound exhibit inhibitory effects on PTP1B, a key target in managing type 2 diabetes and obesity. For instance, analogs have shown IC values as low as 0.07 μM against PTP1B, indicating potent inhibition .
- Anticancer Activity :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have investigated the biological activity of quinoline derivatives, providing insights into the potential applications of this compound.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application:
- Absorption and Distribution :
- Toxicity Profiles :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]cyclopentanecarboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclopentanecarboxamide coupling with substituted quinoline intermediates. Key steps include:
- Quinoline core formation : Condensation of 4-methoxyphenylacetamide with ethoxy-substituted precursors under acidic conditions.
- Cyclopentanecarboxamide coupling : Use of carbodiimide-based coupling agents (e.g., DCC) in anhydrous solvents like DMF or THF.
- Yield optimization : Reaction temperatures (80–120°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) significantly affect yields, which typically range from 53% to 66% for analogous compounds .
- Data reference : For similar cyclopentanecarboxamide derivatives, yields correlate with electron-donating substituents on the aryl group, as seen in compounds like N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (59% yield) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- 1H NMR and LC-MS : Confirm molecular structure via proton environments (e.g., ethoxy groups at δ 1.2–1.4 ppm, quinoline protons at δ 7.5–8.5 ppm) and molecular ion peaks .
- Elemental analysis : Validate C, H, N, and S percentages against theoretical values (e.g., ±0.3% deviation acceptable).
- Melting point determination : Consistent melting points (e.g., 148–201°C for analogs) indicate purity .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side-product formation?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing byproducts like unreacted quinoline derivatives.
- Catalyst use : Pd-catalyzed cross-coupling for quinoline functionalization improves regioselectivity .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) resolves closely eluting impurities. For example, analogs with 66% yield required two-step recrystallization .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodology :
- Functional group modifications : Replace the 4-ethoxy group with bulkier substituents (e.g., isopropyl) to assess steric effects on receptor binding.
- Biological assays : Test against cancer cell lines (e.g., MCF-7) using MTT assays, with IC50 values compared to analogs like N-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide, which inhibits enzymes linked to tumor growth .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., EGFR kinase) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodology :
- Single-crystal X-ray diffraction : Employ SHELXL for refinement, particularly for resolving quinoline ring puckering and cyclopentane torsional angles .
- Validation metrics : Ensure R-factor < 5% and wR2 < 12% for high-confidence structural models. For example, SHELX-refined structures of related compounds (e.g., 6-Methyl-N-(4-methoxyphenyl) derivatives) achieved R1 = 0.039 .
Q. How should researchers address contradictions between experimental and computational spectral data?
- Methodology :
- DFT calculations : Compare computed (e.g., Gaussian 16) vs. experimental NMR shifts to identify discrepancies in electron density distribution.
- Solvent effects : Account for DMSO-induced proton shifts in simulations. For example, cyclopentanecarboxamide derivatives showed δ 2.1–2.3 ppm deviations without solvent correction .
- Validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
